molecular formula C15H10N2O4 B15064069 5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one CAS No. 656234-26-3

5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one

Cat. No.: B15064069
CAS No.: 656234-26-3
M. Wt: 282.25 g/mol
InChI Key: VQWDLMUAVQMLHT-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C15H10N2O4 and its molecular weight is 282.25 g/mol. The purity is usually 95%.
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Biological Activity

5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

The molecular formula of this compound is C15_{15}H12_{12}N2_{2}O3_{3}, with a molecular weight of approximately 270.25 g/mol. The compound features a hydroxy group and a nitrophenyl substituent, contributing to its unique chemical properties and potential biological activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. The compound's structure allows it to effectively scavenge free radicals, which are known to contribute to oxidative stress and various diseases. In comparative studies, it demonstrated a notable ability to reduce DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, indicating its potential as an antioxidant agent .

Test IC50 Value (µM)
DPPH Radical Scavenging10.3
Superoxide Anion Quenching0.187
Lipid Peroxidation Inhibition0.129

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory properties. In animal models, it has been observed to inhibit the production of inflammatory mediators, suggesting its potential utility in treating inflammatory conditions. For example, it exhibited significant effects in models of carrageenan-induced paw edema in rats, comparable to standard anti-inflammatory drugs like indomethacin .

Inhibition of Enzymatic Activity

This compound has been evaluated for its inhibitory effects on various enzymes associated with disease processes:

  • Cyclooxygenases (COX) : The compound has shown potential in inhibiting COX enzymes, which are critical in the inflammatory response.
  • 5-Lipoxygenase : It also inhibits this enzyme, which is involved in the synthesis of leukotrienes that mediate inflammation and allergic reactions.
  • HIV-1 Integrase : Preliminary studies suggest that this compound may inhibit HIV-1 integrase activity, offering a potential avenue for antiviral therapies .

Case Studies

In a study involving the synthesis of related compounds, researchers found that derivatives of isoquinolinones exhibited varied biological activities based on their structural modifications. The presence of different substituents influenced their antioxidant and anti-inflammatory properties significantly. This highlights the importance of structural features in determining biological activity .

Properties

CAS No.

656234-26-3

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

5-hydroxy-4-(3-nitrophenyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C15H10N2O4/c18-13-6-2-5-11-14(13)12(8-16-15(11)19)9-3-1-4-10(7-9)17(20)21/h1-8,18H,(H,16,19)

InChI Key

VQWDLMUAVQMLHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

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